L-Amoxicillin

Vue d'ensemble

Description

Amoxicillin is a widely used antibiotic belonging to the aminopenicillin class of the penicillin family. It is effective against a broad spectrum of bacterial infections, including those affecting the ear, nose, throat, skin, and urinary tract . Amoxicillin is known for its good oral absorption and is often prescribed for both adults and children .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Amoxicillin is synthesized through a series of chemical reactions starting from penicillin G. The process involves the enzymatic hydrolysis of penicillin G to produce 6-aminopenicillanic acid (6-APA), which is then acylated with p-hydroxyphenylglycine to form amoxicillin . The reaction conditions typically involve the use of solvents like water and methanol, and the reactions are carried out under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of amoxicillin often employs an in-situ process that avoids the isolation of intermediates. This method is cost-effective and environmentally friendly, as it reduces the need for purification and crystallization steps . The process involves the direct conversion of sugarcane juice to amoxicillin trihydrate without isolating penicillin G and 6-APA .

Analyse Des Réactions Chimiques

Types of Reactions

Amoxicillin undergoes various chemical reactions, including oxidation, reduction, and substitution. One common reaction is the oxidation of the phenolic group using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in an alkaline medium .

Common Reagents and Conditions

Oxidation: N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), alkaline medium.

Substitution: Electrophilic substitution reactions involving the phenolic group.

Major Products

The major products formed from these reactions include various oxidized and substituted derivatives of amoxicillin, which can be identified using spectrophotometric methods .

Applications De Recherche Scientifique

Amoxicillin is extensively used in scientific research across various fields:

Chemistry: Used as a model compound for studying β-lactam antibiotics and their interactions with bacterial enzymes.

Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.

Medicine: Widely used in clinical trials to evaluate its efficacy in treating bacterial infections.

Industry: Utilized in the pharmaceutical industry for the development of new antibiotic formulations.

Mécanisme D'action

Amoxicillin exerts its effects by inhibiting penicillin-binding proteins (PBPs) involved in the synthesis of bacterial cell walls . These proteins are responsible for the cross-linking of peptidoglycan chains, which provide structural integrity to the bacterial cell wall. By inhibiting PBPs, amoxicillin disrupts cell wall synthesis, leading to bacterial cell lysis and death .

Comparaison Avec Des Composés Similaires

Amoxicillin is often compared with other β-lactam antibiotics, such as penicillin G, ampicillin, and flucloxacillin . While all these antibiotics share a common β-lactam ring structure, amoxicillin is unique due to its broader spectrum of activity and better oral absorption .

Similar Compounds

Penicillin G: Narrower spectrum, less effective against gram-negative bacteria.

Ampicillin: Similar spectrum but lower serum concentrations compared to amoxicillin.

Flucloxacillin: Effective against methicillin-sensitive Staphylococcus aureus but not against enterococcus.

Amoxicillin’s unique properties make it a versatile and widely used antibiotic in both clinical and research settings.

Activité Biologique

L-Amoxicillin, a derivative of amoxicillin, is a widely used antibiotic in the treatment of various bacterial infections. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical settings, and comparative studies with other antibiotics.

This compound works primarily by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly in gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus . The competitive inhibition of PBPs disrupts the normal function of glycosyltransferase and transpeptidase enzymes, resulting in an inability to maintain cell wall integrity .

Pharmacokinetics

This compound exhibits approximately 60% bioavailability when administered orally. For instance, a 250 mg dose reaches a peak plasma concentration (C_max) of about 3.93 mg/L within approximately 1.31 hours (T_max) . The pharmacokinetic profile is essential for determining appropriate dosing regimens in clinical practice.

| Dose (mg) | C_max (mg/L) | T_max (h) | AUC (mg*h/L) |

|---|---|---|---|

| 250 | 3.93 | 1.31 | 27.29 |

| 875 | 11.21 | 1.52 | 55.04 |

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in treating various infections. For example, a study involving patients with acute bacterial infections in oral surgery reported an overall efficacy rate of 75.6%, with excellent outcomes in 7% of cases and good outcomes in 67% .

Comparative Studies

A randomized trial compared the efficacy of this compound with moxifloxacin for treating respiratory infections. The clinical success rates were slightly lower for this compound at both the end of treatment and follow-up visits compared to moxifloxacin, indicating its effectiveness but also highlighting potential limitations in certain cases .

| Antibiotic | Clinical Success Rate (%) | Bacteriological Success Rate (%) |

|---|---|---|

| Moxifloxacin | 94.1 (end) / 91.2 (follow-up) | 88.2 (end) / 86.6 (follow-up) |

| This compound | 91.7 (end) / 85.7 (follow-up) | 87.5 (end) / 84.6 (follow-up) |

Case Studies

- Treatment Failure : A cohort study involving over 320,000 children indicated that treatment failure with this compound was rare, occurring in only 3.1% of cases . This highlights its reliability as a first-line treatment option.

- Adverse Effects : A case report documented a patient developing aseptic meningitis after starting this compound therapy post-dental procedure, underscoring the importance of monitoring for adverse reactions even with commonly used antibiotics .

Enhanced Antibacterial Activity

Recent research has focused on enhancing the antibacterial properties of this compound through novel drug delivery systems. For instance, a study developed lactobionic acid-coated zinc metal-organic frameworks (Zn-MOFs) that significantly improved the bactericidal activity against Helicobacter pylori, a common pathogen associated with gastric diseases . These advancements suggest promising avenues for overcoming antibiotic resistance and improving treatment outcomes.

Propriétés

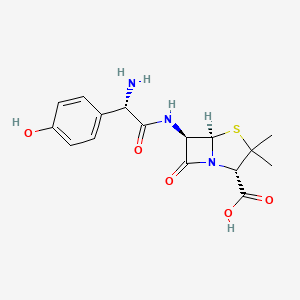

IUPAC Name |

(2S,5R,6R)-6-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10+,11-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQZJLSUYDQPKJ-BBGACYKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181396 | |

| Record name | Amoxicillin, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26889-93-0, 26787-78-0 | |

| Record name | L-Amoxicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26889-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amoxicillin, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026889930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | amoxicillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amoxicillin, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOXICILLIN, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623M8I9SZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does amoxicillin work against bacteria?

A1: Amoxicillin inhibits bacterial cell wall biosynthesis by binding to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cells. [, ] This binding disrupts the formation of peptidoglycans, essential components of the bacterial cell wall, ultimately leading to bacterial cell death.

Q2: What is the difference between amoxicillin and “L-Amoxicillin”?

A2: "this compound" likely refers to a long-acting formulation of amoxicillin. [, , ] These formulations aim to extend the drug's presence in the bloodstream, allowing for less frequent dosing. [, ] One study found that a long-acting amoxicillin formulation, designed with enteric-coated granules, achieved longer serum effective hours compared to conventional amoxicillin. []

Q3: Has research explored alternative applications for amoxicillin beyond its direct antibacterial use?

A3: Yes, research has investigated the use of amoxicillin as a building block for creating novel compounds with potentially enhanced antibacterial properties. One avenue involves synthesizing Schiff bases, a class of organic compounds, by reacting amoxicillin with aldehydes like salicylaldehyde or pyridoxal. [, ] Further complexing these Schiff bases with metal ions like zinc(II) or copper(II) resulted in complexes that demonstrated higher antibacterial activity compared to both the Schiff base ligands and the parent amoxicillin. [, , ]

Q4: What are the advantages of using microwave irradiation in the synthesis of these amoxicillin-derived compounds?

A4: Utilizing microwave irradiation in the synthesis offers several advantages over conventional methods. Studies highlight that microwave-assisted synthesis proves to be a more environmentally friendly approach, leading to shorter reaction times, higher product yields, and a simpler work-up procedure. [, , ]

Q5: What do we know about the resistance patterns of Neisseria gonorrhoeae to amoxicillin?

A5: A study focusing on gonorrheal infections found that a portion of N. gonorrhoeae strains isolated from patients exhibited resistance to amoxicillin. [] Notably, 8.4% of the 154 strains tested were identified as beta-lactamase producers, a known mechanism of resistance against beta-lactam antibiotics like amoxicillin. [] This finding highlights the increasing challenge of antimicrobial resistance and underscores the need for continued research into new therapeutic options.

Q6: How is the effectiveness of amoxicillin determined in clinical settings?

A6: In clinical studies evaluating long-acting amoxicillin for oral and urinary tract infections, researchers assessed efficacy using criteria established by relevant medical committees. [, ] These criteria likely involve evaluating clinical symptoms, laboratory findings, and the eradication of the causative bacteria. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.